2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

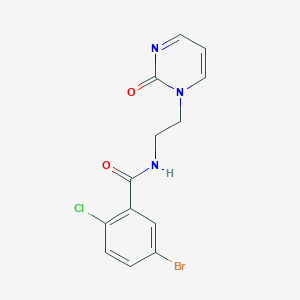

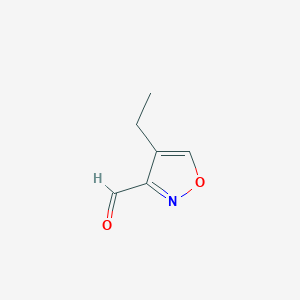

The compound "2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one" is a novel chemical entity that belongs to the class of quinazolin-4(3H)-one derivatives. These derivatives are known for their extensive biological activities, including antimicrobial and anticancer properties. The compound features a quinazolinone core, which is a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. This core is further modified by the presence of an oxadiazole ring and a furan moiety, which are believed to contribute to the compound's biological activity .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives typically involves multi-step reaction procedures. For instance, the synthesis of similar compounds has been reported where 3-amino-4(3H) quinazolinone derivatives are reacted with chloroacetyl chloride to yield intermediate compounds, which are then treated with various thiol-containing heterocycles to produce the final derivatives . The synthesis of the compound likely follows a similar pathway, where strategic functionalization at specific positions on the quinazolinone ring is performed to introduce the oxadiazole and furan rings .

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of multiple heterocyclic rings that can interact with biological targets. The oxadiazole ring, in particular, is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can engage in hydrogen bonding and other non-covalent interactions. The furan ring, a five-membered oxygen-containing heterocycle, is known for its aromaticity and ability to participate in π-π stacking interactions. These structural features are crucial for the binding of the compound to enzymes or receptors .

Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the thioether linkage present in the compound may undergo oxidation or alkylation reactions. The oxadiazole ring can participate in nucleophilic substitution reactions, and the furan ring can undergo electrophilic aromatic substitution. These reactions can be exploited to further modify the compound and enhance its biological activity or to attach it to other molecules for targeted delivery .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their molecular structure. These compounds are typically solid at room temperature and may exhibit varying solubility in organic solvents and water, depending on the nature and position of substituents on the rings. The presence of multiple heteroatoms within the structure can affect the compound's acidity, basicity, and overall stability. The lipophilicity of the compound is also an important factor that can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

科学的研究の応用

Synthesis and Structural Analysis

Research on compounds with a similar structural framework to the specified chemical has focused on their synthesis, crystal structure, and detailed vibrational properties. For instance, the synthesis of compounds integrating furan and quinazolinone frameworks, like 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, has been documented. These compounds' structures were elucidated using NMR, FT-IR spectroscopy, and X-ray diffraction, revealing their potential as models for studying intermolecular interactions and contacts in crystalline structures (Sun et al., 2021).

Antitumor Activity

A significant area of research for related quinazolinone derivatives includes their in vitro antitumor activity. Novel series of benzyl-substituted quinazolinones have demonstrated broad spectrum antitumor activity, highlighting their potential as therapeutic agents against various cancer cell lines. These findings are supported by molecular docking studies, which suggest mechanisms of action via inhibition of critical proteins involved in cancer cell proliferation (Al-Suwaidan et al., 2016).

Antimicrobial and Antifungal Activities

Another domain of application for these compounds is their antimicrobial and antifungal efficacy. The synthesis of new derivatives incorporating the furothiazolo pyrimido quinazolinone framework has been shown to possess excellent growth inhibition against various bacteria and fungi, marking them as candidates for new antimicrobial agents (Abu‐Hashem, 2018).

Urease Inhibition

Compounds featuring quinazolin-4(3H)-one derivatives have been identified as potent urease inhibitors. This action is particularly relevant in the development of treatments for diseases caused by urease-producing pathogens. The most active compounds in this category showed significant inhibition of urease activity, suggesting a potential for therapeutic application in conditions such as peptic ulcers and urinary tract infections (Akyüz et al., 2018).

Antioxidant Properties

The investigation into the antioxidant capabilities of quinazolinone derivatives has also yielded promising results. Compounds synthesized with polyphenolic structures have demonstrated significant antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases (Pele et al., 2022).

特性

IUPAC Name |

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5S/c1-30-19-11-5-9-17(21(19)31-2)22-26-20(33-27-22)14-34-24-25-18-10-4-3-8-16(18)23(29)28(24)13-15-7-6-12-32-15/h3-12H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPZWQGJNWUYNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3012111.png)

![3-(2-chlorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012114.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)

![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)

![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)

![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)